Ethyl 2-ethyl-4-oxocyclopentanecarboxylate

Synthetic Chemistry Process Chemistry Diastereoselectivity

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (CAS 1201187-11-2) is a specialized C10 β-ketoester characterized by a cyclopentanone core substituted at the 2-position with an ethyl group and functionalized with an ethyl carboxylate moiety at the 1-position. This structural motif distinguishes it from simpler, unsubstituted analogs like ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) by introducing additional steric bulk and lipophilicity, which can significantly alter reaction outcomes in downstream synthetic applications.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 1201187-11-2
Cat. No. B3220662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-4-oxocyclopentanecarboxylate
CAS1201187-11-2
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCC1CC(=O)CC1C(=O)OCC
InChIInChI=1S/C10H16O3/c1-3-7-5-8(11)6-9(7)10(12)13-4-2/h7,9H,3-6H2,1-2H3
InChIKeyUCJZEMMOXTZWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (CAS 1201187-11-2): Strategic Procurement for C10-Substituted Cyclopentanone Synthon


Ethyl 2-ethyl-4-oxocyclopentanecarboxylate (CAS 1201187-11-2) is a specialized C10 β-ketoester characterized by a cyclopentanone core substituted at the 2-position with an ethyl group and functionalized with an ethyl carboxylate moiety at the 1-position . This structural motif distinguishes it from simpler, unsubstituted analogs like ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) by introducing additional steric bulk and lipophilicity, which can significantly alter reaction outcomes in downstream synthetic applications . The compound is commercially available from reputable suppliers with a standard purity of 97-98% [1].

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate: Why Unsubstituted β-Ketoester Analogs Are Not Interchangeable in Procurement


The presence of the 2-ethyl substituent in Ethyl 2-ethyl-4-oxocyclopentanecarboxylate fundamentally alters its physical and chemical properties compared to its unsubstituted parent, ethyl 2-oxocyclopentanecarboxylate (EOCPC) [1]. The increased steric hindrance at the α-position of the ketone can direct regioselectivity in alkylation or condensation reactions, a critical factor in synthesizing specific drug intermediates . Furthermore, the additional two carbons increase molecular weight and lipophilicity, impacting solubility, phase partitioning in biphasic reactions, and chromatographic purification behavior, which are all critical, quantifiable parameters in process chemistry . Substituting EOCPC for this compound without re-optimizing a synthetic route can lead to lower yields, the formation of undesired byproducts, and failure to meet product purity specifications.

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate: A Quantitative Comparative Analysis for Scientific Selection


Diastereoselectivity in Synthesis: Procurement of a cis-Enriched Intermediate

A critical differentiator for procurement is the stereochemical outcome of its synthesis. The target compound, ethyl 2-ethyl-4-oxocyclopentanecarboxylate, can be synthesized as a defined mixture of cis/trans isomers, as evidenced by a published procedure yielding a 9:1 ratio of these diastereomers . This diastereomeric ratio is a quantifiable property that is not applicable to the non-2-ethyl substituted parent compound, ethyl 2-oxocyclopentanecarboxylate, which lacks this chiral center.

Synthetic Chemistry Process Chemistry Diastereoselectivity

Reactivity Profile in Enantioselective Synthesis: Quantified Performance of a Direct Analog

While direct data for the target compound is limited, the performance of a structurally analogous 2-substituted cyclopentanone carboxylate, ethyl 2-oxo-3-ethylcyclopentanecarboxylate, provides a class-level inference for its potential. This close analog, differing only in the position of the ethyl group on the ring (3-position vs. the target's 2-position), has been used in enantioselective reactions. For instance, the reaction of ethyl 2-oxocyclopentanecarboxylate (the unsubstituted comparator) with ethyl 2-oxocyclohexanecarboxylate under cinchona alkaloid catalysis achieved enantioselectivities of up to 83% and 80% ee, respectively [1]. The introduction of an ethyl substituent in the target compound is expected to further tune the steric and electronic environment of the enolate, potentially leading to higher stereoselectivity in similar asymmetric transformations [2].

Enantioselective Catalysis Asymmetric Synthesis Reaction Optimization

Molecular Weight and Lipophilicity: Quantified Differences in Physicochemical Properties

The 2-ethyl substituent confers quantifiable differences in physicochemical properties compared to the most common unsubstituted analog. The target compound (C10H16O3) has a molecular weight of 184.23 g/mol , whereas ethyl 2-oxocyclopentanecarboxylate (C8H12O3) has a molecular weight of 156.18 g/mol [1]. This difference of 28.05 g/mol corresponds to the addition of the two-carbon ethyl group. Furthermore, the increased carbon content directly impacts lipophilicity, affecting retention times in reversed-phase HPLC and partitioning in liquid-liquid extractions. The density of the unsubstituted analog is reported as 1.054 g/mL ; the target compound's density is not widely published, but its higher molecular weight suggests a higher density and boiling point, impacting distillation and purification processes.

Process Chemistry Chromatography Physicochemical Properties

Ethyl 2-ethyl-4-oxocyclopentanecarboxylate: Key Application Scenarios Driven by Differentiated Properties


As a Precursor to 2-Ethyl-Substituted Cyclopentane-Containing APIs

The 2-ethyl group is a common motif in medicinal chemistry to modulate lipophilicity and target binding. This compound serves as a direct building block for synthesizing APIs requiring a 2-ethylcyclopentanone or 2-ethylcyclopentane core, offering a more convergent and atom-economical route compared to building the ethyl group later in a multi-step synthesis. Its application is supported by its classification as a cyclopentanone derivative useful as an intermediate for more complex molecules [1]. The differentiation in molecular weight and lipophilicity from unsubstituted analogs [2] is a key driver for its selection in these scenarios.

In Asymmetric Synthesis Requiring a Pre-installed Stereocenter

The inherent chirality of the 2-ethyl-substituted carbon makes this compound valuable as a racemic or enantioenriched starting material for asymmetric synthesis. The cis/trans diastereoselectivity achievable in its synthesis [1] provides a quantifiable advantage. This allows chemists to access specific stereoisomers of complex molecules, a critical requirement in the development of chiral drugs. This scenario is supported by the broader use of chiral cyclopentane derivatives as key intermediates for active pharmaceutical ingredients [2].

In Process Chemistry Optimization for Enhanced Purity and Yield

The distinct physicochemical properties of this compound, including its increased molecular weight and altered lipophilicity compared to its unsubstituted parent [1], are critical for optimizing large-scale synthesis. These differences directly impact the efficiency of unit operations such as extraction, distillation, and crystallization, potentially leading to higher yields and purities. The commercial availability of the compound in 97-98% purity [2] makes it a reliable input for developing robust, scalable processes.

As a Versatile Intermediate for Diverse Heterocyclic Scaffolds

The β-ketoester moiety in this compound allows for classical chemical transformations to generate a variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are ubiquitous in drug discovery. The 2-ethyl group provides an additional diversification point, enabling the synthesis of substituted heterocycles that are not accessible from the simpler, unsubstituted ethyl 2-oxocyclopentanecarboxylate [1]. This versatility supports its use in generating libraries of novel compounds for biological screening.

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